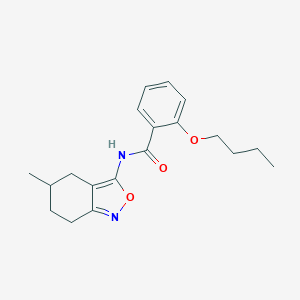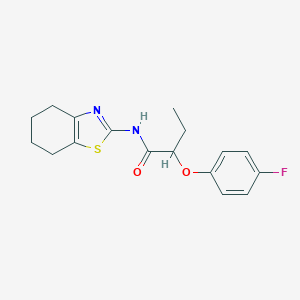![molecular formula C14H17N3O6S2 B241003 2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one, commonly known as MDP-2-P, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MDP-2-P is a thiazolidinedione derivative, a class of compounds that have been shown to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. In
作用機序
The mechanism of action of MDP-2-P is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by MDP-2-P leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation.
生化学的および生理学的効果
MDP-2-P has been shown to have various biochemical and physiological effects. In vitro studies have shown that MDP-2-P inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MDP-2-P improves insulin sensitivity and reduces blood glucose levels in diabetic mice. MDP-2-P has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using MDP-2-P in lab experiments is its potential therapeutic applications in various fields of research, such as cancer, diabetes, and inflammation. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on MDP-2-P. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific PPARγ agonists. Another direction is to explore its potential therapeutic applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to evaluate the safety and toxicity of MDP-2-P in vivo.
合成法
MDP-2-P can be synthesized by the reaction of 2-methyl-4,5-dihydroimidazole-1-sulfonyl chloride with 4-methoxy-3-nitrobenzene-1,2-diamine in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield MDP-2-P.
科学的研究の応用
MDP-2-P has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, MDP-2-P has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of diabetes research, MDP-2-P has been shown to improve insulin sensitivity and reduce blood glucose levels. In the field of inflammation research, MDP-2-P has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
|---|---|
分子式 |
C14H17N3O6S2 |
分子量 |
387.4 g/mol |
IUPAC名 |
2-[4-methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C14H17N3O6S2/c1-10-15-6-7-16(10)25(21,22)13-9-11(3-4-12(13)23-2)17-14(18)5-8-24(17,19)20/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
GKVXHGALYRSCLI-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
正規SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
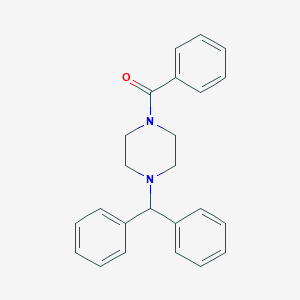
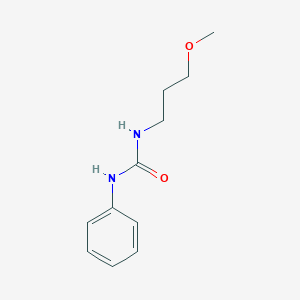
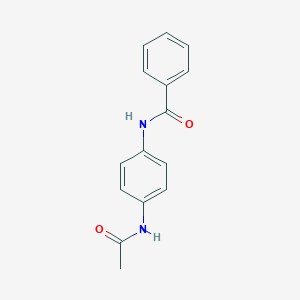
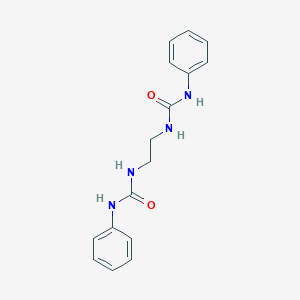
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)

